QS11 is a small organic molecule that acts as a synergistic agonist of the Wnt/β-catenin signaling pathway. [, ] This pathway plays a crucial role in various cellular processes, including cell fate determination, embryonic development, adult tissue homeostasis, and regeneration. [, ] QS11 enhances the activity of the Wnt/β-catenin pathway, leading to increased signal transduction and downstream effects. [, ]
Related Compounds
Brefeldin A (BFA)
Relevance: Brefeldin A shares a functional connection with QS11 due to their shared involvement in the Arf1 pathway. While QS11 inhibits ARFGAP1, an inhibitor of Arf1, BFA inhibits GBF1, an activator of Arf1. Both compounds ultimately influence Arf1 activity, making BFA a relevant compound in understanding the broader cellular context of QS11's mechanism of action. For example, both BFA and QS11 have been shown to affect perilipin-2 association with cytosolic lipid droplets [], and inhibit HCV replication [].
Exo1
Relevance: Exo1's relevance to QS11 stems from its contrasting effect on the Arf1 pathway. While QS11 inhibits ARFGAP1, leading to increased Arf1 activity, Exo1 directly inhibits Arf1 activation. This opposing action was observed in studies of perilipin-2 and cLDs, where Exo1 counteracted the effects of both BFA and QS11 [].
Exo2
Relevance: Exo2 is relevant to QS11 due to their shared ability to modulate Arf1 activity and influence the association of perilipin-2 with cLDs. Both compounds enhance the dissociation of perilipin-2 from cLDs []. Additionally, both Exo2 and QS11 demonstrate a synergistic effect with BFA, suggesting they may target distinct points within the same pathway or related pathways [].
KIN001−135
Relevance: KIN001−135 is relevant to QS11 in the context of LIHC treatment. While KIN001−135 shows a positive correlation with the potential therapeutic target PTP4A3/PRL-3, QS11 exhibits a negative correlation. This suggests that these compounds might have opposing effects on PTP4A3/PRL-3 activity, making them potentially interesting for combined therapeutic approaches for LIHC [].
CP466722
Relevance: CP466722 is relevant to QS11 as both compounds show negative correlations with PTP4A3/PRL-3 in LIHC. This suggests they may share a similar mechanism of action or target different components of the same pathway. Notably, both CP466722 and QS11 have shown greater sensitivity in LIHC cells with high PTP4A3 expression [].
Pyrimethamine
Relevance: Pyrimethamine demonstrates relevance to QS11 due to its negative correlation with PTP4A3/PRL-3 in the context of LIHC [].
AKT Inhibitor VIII
Relevance: AKT Inhibitor VIII holds relevance to QS11 due to its negative correlation with PTP4A3/PRL-3 in LIHC. This finding suggests a potential interaction between AKT signaling and PTP4A3/PRL-3 activity, where inhibiting AKT might downregulate PTP4A3/PRL-3 [].
Embelin
Relevance: Embelin is relevant to QS11 because it demonstrates a negative correlation with PTP4A3/PRL-3 in the context of LIHC [].
Cisplatin
Relevance: Cisplatin is relevant to QS11 as both compounds exhibit negative correlations with PTP4A3/PRL-3 in LIHC. This shared characteristic suggests that both compounds might influence PTP4A3/PRL-3 activity, potentially through different mechanisms. Importantly, both Cisplatin and QS11 show increased sensitivity in LIHC cells with high PTP4A3 expression, highlighting their potential as therapeutic agents for this cancer type [].
Bexarotene
Relevance: Bexarotene is relevant to QS11 due to its negative correlation with the PTP4A3/PRL-3 gene in liver hepatocellular carcinoma (LIHC). This negative correlation implies that Bexarotene might have an inhibitory effect on PTP4A3/PRL-3 activity, which is a potential therapeutic target in LIHC [].
Midostaurin
Relevance: Midostaurin exhibits a negative correlation with the PTP4A3/PRL-3 gene in liver hepatocellular carcinoma (LIHC) [], similar to QS11. This negative correlation suggests that Midostaurin might downregulate or inhibit PTP4A3/PRL-3 activity. Interestingly, both Midostaurin and QS11 show higher sensitivity in LIHC cells with elevated PTP4A3 expression, suggesting a potential therapeutic benefit in this specific subset of LIHC patients [].
AZD6244 (Selumetinib)
Relevance: AZD6244 is relevant to QS11 due to their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). While a high-risk group identified by a risk scoring model incorporating QS11 showed greater sensitivity to AZD6244, suggesting potential benefit from this targeted therapy [].
PD-0332991 (Palbociclib)
Relevance: PD-0332991's relevance to QS11 lies in their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). A high-risk group identified by a risk scoring model incorporating QS11 exhibited greater sensitivity to PD-0332991, suggesting a potential benefit from this targeted therapy [].
ATRA (All-trans retinoic acid)
Relevance: ATRA is relevant to QS11 due to their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). In contrast to QS11, ATRA showed higher sensitivity in the low-risk group, suggesting that this group might benefit from ATRA-based therapies [].
Vinorelbine
Relevance: Vinorelbine is relevant to QS11 because of their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). Vinorelbine exhibited higher sensitivity in the low-risk group, unlike the high-risk group identified by the risk-scoring model that included QS11. This suggests that the low-risk group might respond better to Vinorelbine-based treatments [].
Ascorbic Acid (AA)
Relevance: Ascorbic acid (AA) exhibits a synergistic effect with QS11 in promoting cardiac differentiation of murine pluripotent stem cells []. Although AA's mechanism in this context remains unclear, it highlights a potential interaction between AA and the Wnt/β-catenin pathway, which QS11 is known to modulate.
Wnt-3a
Relevance: Wnt-3a is directly relevant to QS11 because QS11 acts as a synergist of the Wnt/β-catenin signaling pathway, which Wnt-3a activates []. QS11 enhances the activation of Wnt/β-catenin signal transduction induced by Wnt-3a [], highlighting its role in modulating this crucial developmental pathway.
Cyclosporin A
Relevance: While not directly interacting with QS11, cyclosporin A (CsA) was investigated alongside QS11 in the context of cardiac differentiation of murine pluripotent stem cells. Unlike QS11, CsA did not show a significant cardiogenic effect in the study [].
Dorsomorphin
Relevance: Dorsomorphin was investigated alongside QS11 for its potential to enhance cardiac differentiation of murine pluripotent stem cells. Similar to QS11, Dorsomorphin did not show a consistent cardiogenic effect across different murine PSC lines [], suggesting that its impact on cardiac differentiation may be cell line-dependent or influenced by other factors.
Cyclic adenosine 3',5'-monophosphate (cAMP)
Relevance: Cyclic adenosine 3',5'-monophosphate (cAMP) was examined alongside QS11 in a study on cardiac differentiation. Unlike QS11, cAMP did not demonstrate a strong and reproducible cardiogenic effect [].
Source and Classification
QS11 is classified as a purine derivative and is synthesized for research purposes. It is primarily used in laboratory settings and is not intended for human consumption. The compound is available from various suppliers, including GlpBio and Tocris Bioscience, where it is marketed for its potent biological activities related to Wnt signaling.
Synthesis Analysis
Methods and Technical Details
The synthesis of QS11 involves several steps that typically include the construction of its complex molecular framework. While specific synthetic routes are proprietary to manufacturers, structure-activity relationship studies have provided insights into the necessary functional groups that contribute to its inhibitory activity against ADP-ribosylation factor GTPase-activating protein 1. These studies have focused on modifying various parts of the molecule to enhance its efficacy and selectivity.
Molecular Structure Analysis
Structure and Data
The molecular formula of QS11 is C36H33N5O2, with a molecular weight of approximately 567.68 g/mol. The structural characteristics include multiple aromatic rings and nitrogen-containing heterocycles, which are essential for its biological activity. The compound’s structure can be represented using various chemical notation systems:
These structural features are critical for its interaction with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
QS11 primarily acts through competitive inhibition of ADP-ribosylation factor GTPase-activating protein 1, thereby modulating the levels of ARF-GTP. This modulation affects downstream signaling pathways, particularly the Wnt/β-catenin pathway. In vitro studies have demonstrated that QS11 can synergize with Wnt-3a conditioned media to significantly enhance β-catenin nuclear translocation and reporter activity.
Additionally, QS11 has been shown to induce a considerable increase in reporter activity in cellular assays when combined with other Wnt ligands, indicating its potential as a therapeutic agent in enhancing Wnt signaling under specific conditions.
Mechanism of Action
Process and Data
The mechanism by which QS11 operates involves its binding to ADP-ribosylation factor GTPase-activating protein 1, inhibiting its enzymatic activity. This inhibition leads to increased levels of active ARF-GTP, which subsequently enhances Wnt signaling by promoting β-catenin accumulation in the nucleus. Experimental data indicate that at concentrations as low as 0.5 µM, QS11 can activate Wnt signaling pathways effectively without significant cytotoxicity.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Solubility: QS11 is soluble in dimethyl sulfoxide and ethanol at concentrations up to 100 mM.
Storage Conditions: It should be stored at +4°C to maintain stability.
Purity: The compound typically exhibits a purity of ≥98% as determined by high-performance liquid chromatography.
These properties are crucial for researchers when preparing experiments involving this compound.
Applications
Scientific Uses
QS11 has significant applications in cancer research due to its ability to inhibit cancer cell migration and enhance Wnt signaling. Its role as a Wnt synergist makes it valuable in studies aimed at understanding stem cell biology and developmental processes. Furthermore, it serves as a tool compound in drug discovery efforts targeting pathways involved in oncogenesis and tissue regeneration.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rivipansel has been used in trials studying the other, basic science, and treatment of Pain Crisis, Renal impairment, Anemia, Sickle Cell, Sickle Cell Disease, and Sickle Cell Disorders, among others. Rivipansel is a synthetic, glycomimetic molecule and pan-selectin antagonist, with potential use in a vaso-occlusive crisis. Upon administration, rivipansel prevents the interaction between leukocytes and the endothelium and may prevent cell activation and adhesion. By preventing selectin-mediated cell adhesion in sickle cell anemia, this agent may inhibit red blood cell-white blood cell interactions, normalize blood flow and reduce inflammation and vascular occlusive pain. GMI-1070 has the strongest antagonistic activity towards E-selectin but a sulfate-binding domain allows for interactions with P- and L-selectins. Selectins, containing lectin- and EGF-like domains, are a family of cell adhesion molecules implicated in inflammatory processes and cancer.
Rivoglitazone, also known as CI-1037; CS-011; DE-101; R-119702; Rivo, is a peroxisome proliferator-activated receptor γ agonist (PARPγ agonist) potentially for the treatment of type 2 diabetes. Rivoglitazone has been shown, through small clinical studies, to decrease hemoglobin A(1c) (A1C) by 0.11-1.1% when compared with placebo and may provide greater A1C reduction than pioglitazone. Rivoglitazone reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia by acting as an agonist of PPAR-γ. Rivoglitazone is the most potent PPAR-γ agonist.
Rizatriptan is a member of tryptamines. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is functionally related to a N,N-dimethyltryptamine. Rizatriptan is a second-generation triptan and a selective 5-HT1B and 5-HT1D receptor agonist. Used in the treatment of migraines, rizatriptan was first approved in the US in 1998. Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations. Rizatriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of rizatriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist. Rizatriptan is only found in individuals that have used or taken this drug. It is a triptan drug used for the treatment of migraine headaches. It is a selective 5-hydroxytryptamine1 receptor subtype agonist.Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. See also: Rizatriptan Benzoate (has salt form).
Rizatriptan is a member of tryptamines. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is functionally related to a N,N-dimethyltryptamine. Rizatriptan is a second-generation triptan and a selective 5-HT1B and 5-HT1D receptor agonist. Used in the treatment of migraines, rizatriptan was first approved in the US in 1998. Rizatriptan is available in oral tablets, orally disintegrating tablets (wafers), and oral film formulations. Rizatriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of rizatriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist. Rizatriptan is only found in individuals that have used or taken this drug. It is a triptan drug used for the treatment of migraine headaches. It is a selective 5-hydroxytryptamine1 receptor subtype agonist.Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. See also: Rizatriptan Benzoate (has salt form).
RJR 2429 is a nicotinic acetylcholine receptor (AChR) agonist. It is selective for α4β2 or α7 subunit-containing nicotinic AChRs (Kis = 0.7 and 10.9 nM in isolated rat cortex and isolated rat hippocampus, respectively) over α1βɣδ subunit-containing nicotinic AChRs (EC50 = 1,000 nM in PC12 cells). RJR 2429 induces dopamine release from isolated rat striatal synaptosomes (EC50 = 2.4 nM) and increases nicotine-induced elevations in epinephrine and norepinephrine levels in isolated rat adrenal gland when used at a concentration of 100 µM. It inhibits nicotine-induced ion flux in isolated rat thalamic synaptosomes (IC50 = 154 nM). RJR 2429 (dihydrochloride) is a nicotinic acetylcholine receptor (AChR) agonist that displays selectivity for α4β2